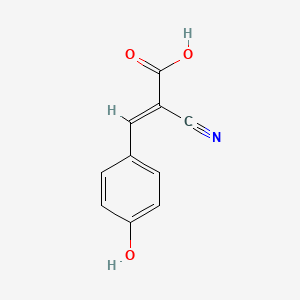

alpha-Cyano-4-hydroxycinnamic acid

描述

Fundamental Principles of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. The process involves co-crystallizing an analyte with a matrix substance, such as α-CHCA, on a target plate. researchgate.net A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb into the gas phase, carrying the analyte with it. reading.ac.uk This process minimizes fragmentation of the analyte, allowing for the determination of its molecular weight with high accuracy. researchgate.net

The ionization of analytes in MALDI is a complex process influenced by the properties of the matrix. With α-CHCA, ionization is primarily believed to occur through proton transfer in the gas phase. nih.gov The matrix absorbs the laser energy, leading to its excitation and the formation of a dense plume of desorbed matrix and analyte molecules. reading.ac.uk Within this plume, photo-ionized matrix molecules can act as proton donors, transferring a proton to the analyte molecules. The efficiency of this energy transfer is crucial; α-CHCA is considered a "hot" matrix, meaning it imparts a significant amount of internal energy to the analyte. nih.gov This can be advantageous for certain analyses but may lead to the decomposition of labile molecules. nih.gov

The proton affinity of both the matrix and the analyte plays a critical role in the gas-phase proton transfer pathways. nih.gov For successful protonation of the analyte, the proton affinity of the analyte must be higher than that of the matrix. nih.gov In the MALDI plume, protonated α-CHCA molecules, formed through various photo-ionization processes, collide with neutral analyte molecules. If the thermodynamics are favorable, a proton is transferred, resulting in a protonated analyte ion that can be detected by the mass spectrometer. The abundance of protonated matrix ions is a key indicator of its role as a chemical ionization reagent. nih.gov

In negative-ion mode MALDI-MS, the ionization mechanism involves electron capture by the analyte or matrix molecules. Studies on α-CHCA have shown that it can form a long-lived parent molecular anion upon low-energy electron attachment. nih.govcapes.gov.br This molecular anion can then undergo various decay processes, including the formation of fragment ions such as [M-H]-, [M-COOH]-, and [M-CO2]-. nih.govcapes.gov.br The formation and stability of these negative ions are temperature-dependent and provide a pathway for the ionization of analytes in the negative-ion mode. nih.govcapes.gov.br

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7NO3 | sigmaaldrich.comnih.gov |

| Molecular Weight | 189.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 245-250 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Faintly yellow to yellow powder | sigmaaldrich.com |

| Solubility | Soluble in methanol, acetonitrile (B52724), and water to varying degrees. | sigmaaldrich.comsigmaaldrich.com |

| Laser Absorption | Absorbs well at 337 nm (Nitrogen laser) | sigmaaldrich.com |

Applications in Proteomics and Peptide Analysis

The unique properties of α-CHCA make it exceptionally well-suited for the analysis of peptides and proteins, forming the basis of many proteomic workflows. scientificlabs.comnih.gov

Peptide Mass Fingerprinting (PMF) is a widely used technique for protein identification. nih.govnih.gov In a typical PMF experiment, a protein of interest is enzymatically digested, most commonly with trypsin, to generate a unique set of peptides. This peptide mixture is then analyzed by MALDI-MS using α-CHCA as the matrix. The resulting mass spectrum contains a series of peaks, each corresponding to the mass-to-charge ratio of a specific peptide. This "fingerprint" of peptide masses is then compared against theoretical peptide masses from a protein database to identify the original protein. nih.gov The use of α-CHCA is advantageous due to the relatively low background noise it produces in the mass range typical for tryptic peptides. sigmaaldrich.com

Post-translational modifications (PTMs) are crucial for protein function and regulation. Detecting and characterizing PTMs by mass spectrometry can be challenging due to their often low abundance and lability. nih.gov α-CHCA has been employed in the analysis of various PTMs, although its "hot" nature can sometimes lead to the loss of labile modifications. nih.gov

One of the most common PTMs, phosphorylation, is frequently analyzed using MALDI-MS. While α-CHCA can be used, its high energy transfer can cause the neutral loss of the phosphate (B84403) group, complicating data interpretation. nih.gov For this reason, "cold" matrices are sometimes preferred for phosphopeptide analysis. nih.gov Nevertheless, α-CHCA remains a valuable tool, and its performance can be optimized for the analysis of more stable PTMs like acetylation, which introduces a characteristic mass shift of 42 Da. nih.gov

| Modification | Mass Shift (Da) | Amino Acid Residues | Note on Analysis with α-CHCA |

|---|---|---|---|

| Phosphorylation | +79.966 | Serine, Threonine, Tyrosine | Can be challenging due to neutral loss from the "hot" matrix. nih.gov |

| Acetylation | +42.011 | Lysine, N-terminus | Relatively stable and readily detected. nih.gov |

| Formylation | +27.995 | N-terminus, Lysine | A stable modification that can be analyzed effectively. nih.gov |

Unveiling the Versatility of alpha-Cyano-4-hydroxycinnamic Acid in Mass Spectrometry

A comprehensive overview of the pivotal role of α-Cyano-4-hydroxycinnamic acid in high-throughput screening, protein characterization, and metabolomics.

This compound, commonly abbreviated as α-CHCA, stands as a cornerstone matrix in the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. wikipedia.org This cinnamic acid derivative, belonging to the phenylpropanoid family, is integral to the analysis of a wide array of biomolecules. wikipedia.org Its primary function is to co-crystallize with analytes, absorb energy from the laser, and facilitate a "soft" ionization process, which allows for the analysis of large and fragile molecules without significant fragmentation. researchgate.net

Role as a Matrix in Mass Spectrometry

High-Throughput Screening (HTS) Applications in Drug Discovery

The properties of α-CHCA make it an invaluable tool for high-throughput screening in the pharmaceutical industry. Its ability to facilitate rapid and sensitive analysis is crucial for screening large libraries of potential drug candidates. A key application is in the assessment of enzyme inhibition, where MALDI-MS, with α-CHCA as the matrix, can quickly determine the efficacy of potential inhibitors by measuring the relative amounts of substrate and product. This method's compatibility with automated sample handling systems further enhances its utility in large-scale screening campaigns. acs.org

Protein Identification and Characterization Strategies

The identification and characterization of proteins are fundamental to understanding biological processes, and α-CHCA is a widely used matrix for these applications. scientificlabs.co.uk

Peptide Mass Fingerprinting (PMF): A primary method for protein identification, PMF involves the enzymatic digestion of a protein, typically with trypsin, followed by MALDI-MS analysis of the resulting peptides. researchgate.net The mass spectrum, or "peptide fingerprint," is then compared against protein databases to identify the protein. researchgate.net α-CHCA is favored for this technique due to its ability to generate strong peptide signals and its affinity for peptides, which can be exploited for sample purification. acs.orgnih.gov

Post-Translational Modifications (PTMs): Understanding PTMs is critical for elucidating protein function. α-CHCA facilitates the detection of these modifications, such as phosphorylation, by allowing for the sensitive analysis of modified peptides.

The following table summarizes the key protein characterization strategies employing α-CHCA:

| Strategy | Description | Role of α-CHCA |

| Peptide Mass Fingerprinting (PMF) | Identification of proteins by matching the masses of their enzymatically cleaved peptides to a database. | Provides efficient ionization of a diverse range of peptides, creating a characteristic mass fingerprint. researchgate.net |

| Post-Translational Modification (PTM) Analysis | Detection of chemical modifications to proteins after translation. | Enables the sensitive detection of mass shifts associated with PTMs. |

Applications in Metabolomics and Small Molecule Analysis

The utility of α-CHCA extends to the burgeoning field of metabolomics, where the goal is to comprehensively analyze the small molecule contingent of a biological system.

Detection of Low Molecular Weight Compounds

While matrix-related peaks can sometimes interfere with the analysis of low molecular weight compounds, α-CHCA is still a recommended starting point for the MALDI-MS analysis of small molecules. nih.govsigmaaldrich.com With appropriate sample preparation and instrumental parameters, it can be effectively used to detect a variety of small molecules, including lipids and other metabolites. mdpi.com

Spatial Metabolome Interrogation via MALDI Imaging

MALDI imaging mass spectrometry allows for the visualization of the spatial distribution of molecules directly within tissue sections. bruker.com In this technique, a thin layer of matrix, often α-CHCA, is applied to the tissue. bruker.com By rastering a laser across the sample, a mass spectrum is acquired at each position, generating a molecular map of the tissue. nih.govyoutube.com This powerful application provides invaluable insights into the metabolic landscape of biological samples. nih.gov

Selective Detection of Specific Biomolecules (e.g., Glutathione)

Recent research has highlighted the ability of α-CHCA to act as a reactive matrix for the selective and sensitive detection of the antioxidant glutathione (B108866) (GSH). nih.govacs.orgfigshare.com α-CHCA reacts with GSH, and the resulting conjugate can be readily detected by MALDI-MS without the typical interferences seen in the low mass range. nih.govacs.orgfigshare.com This method offers a simple and high-throughput way to screen for GSH in biological samples. nih.govacs.org The detection limit for the CHCA-GSH conjugate was found to be 200 pmol μL−1, a significant improvement over the detection of pure GSH. acs.orgfigshare.comresearchgate.net This approach has been successfully applied to detect GSH in cell lysates. nih.govacs.orgacs.org

Advancements in MALDI Matrix Formulations

To address some of the inherent limitations of traditional matrices, such as background noise and inconsistent signal intensity, several advancements have been made.

Matrix Additives: The performance of α-CHCA can be enhanced by the addition of certain compounds. For example, ammonium (B1175870) salts like ammonium monobasic phosphate or ammonium dibasic citrate (B86180) can be added to reduce the formation of matrix adducts, thereby increasing peptide signal intensity and improving sensitivity, particularly for low-concentration samples. nih.gov

Co-Matrices: In some instances, using a combination of matrices can yield better results than a single matrix. This approach can expand the range of analyzable compounds and improve spectral quality.

Nanoparticles: An emerging alternative to organic matrices involves the use of nanoparticles in a technique called nanoparticle-assisted laser desorption/ionization (NALDI). This can reduce background interference and enhance sensitivity for small molecule analysis.

Structure

3D Structure

属性

IUPAC Name |

(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28166-41-8 | |

| Record name | NSC173138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Role As a Matrix in Mass Spectrometry

Advancements in MALDI Matrix Formulations

Development of Ionic Liquid Matrices (ILMs)

To overcome some limitations of crystalline matrices, such as "hot-spot" inconsistencies and sample heterogeneity, ionic liquid matrices (ILMs) have been developed. These are typically formed by combining a standard MALDI matrix, like CHCA, with an organic base.

An ionic liquid matrix composed of α-Cyano-4-hydroxycinnamic acid and aniline has demonstrated significant versatility. nih.gov This ILM provides improved signal-to-noise ratios for a wide array of analytes including amino acids, peptides, proteins, lipids, and synthetic polymers when compared to conventional CHCA. nih.govresearchgate.net For protein identification via peptide mass fingerprinting, the aniline-CHCA ILM has been shown to yield higher scores and increased sequence coverage. nih.gov Furthermore, when analyzing complex lipid mixtures, this ILM reduces chemical noise and limits the formation of matrix-cluster ions. nih.gov The storage of peptides in a CHCA/aniline ILM has also been found to prevent oxidation, which can be an issue with the conventional CHCA matrix. mdpi.com

Another notable development is the use of norharmane as the base in a CHCA-based ILM, which has shown outstanding performance for the analysis of low molecular weight carbohydrates. researchgate.netnih.govconicet.gov.ar This combination proved to be a better matrix than CHCA or norharmane alone, as well as other common matrices like 2,5-dihydroxybenzoic acid (DHB). conicet.gov.ar For the analysis of β-cyclodextrin, the CHCA/norharmane ILM showed a significantly lower limit of detection (0.51 pmol) compared to CHCA alone (5.15 pmol). researchgate.net

Table 1: Performance of CHCA-Based Ionic Liquid Matrices

| ILM Composition | Analyte Class | Observed Advantages | Reference(s) |

| α-Cyano-4-hydroxycinnamic acid / Aniline | Peptides, Proteins, Lipids, Polymers | Improved S/N, increased sequence coverage, reduced noise | nih.govresearchgate.net |

| α-Cyano-4-hydroxycinnamic acid / norharmane | Low Molecular Weight Carbohydrates | Lower limit of detection, superior performance to individual components | researchgate.netnih.govconicet.gov.ar |

| 3-Aminoquinoline / α-Cyano-4-hydroxycinnamic acid | Phosphopeptides, Oligosaccharides | Enhanced sensitivity, separation of sample components | mdpi.comspectroscopyonline.com |

Reactive Matrix Strategies for Enhanced Analyte Detection

In certain applications, CHCA can function not just as an energy-absorbing matrix but also as a reactive species that derivatizes the analyte for improved detection. A key example is the selective and sensitive analysis of glutathione (B108866) (GSH) . nih.govnih.govacs.org

CHCA can efficiently react with GSH, and the resulting CHCA-GSH conjugate is readily detected by MALDI-MS without the typical interferences found in the low-mass region. acs.orgnih.gov This reactive strategy significantly enhances detection sensitivity. The detection limit for the CHCA-GSH conjugate was found to be 200 pmol/μL, which is two orders of magnitude lower than that of pure GSH analyzed with a conventional CHCA matrix. nih.gov The reaction is typically carried out by incubating GSH and CHCA solutions together at 50°C for 30 minutes before MALDI analysis. acs.org This approach has been successfully applied to detect GSH in complex biological samples like HepG2 cell lysates. acs.orgnih.gov

Substrate-Assisted MALDI Approaches (e.g., Silicon Nanopost Arrays, Zeolites)

Substrate-assisted MALDI techniques involve the use of structured surfaces that, in combination with a matrix like CHCA, can enhance ionization efficiency and spatial resolution. One such platform is the silicon nanopost array (NAPA) . nih.govacs.orgnih.gov

Pre-coating NAPA substrates with a layer of CHCA and potassium salts prior to tissue mounting has been shown to significantly enhance the detection of lipids in imaging mass spectrometry. nih.govacs.org This method leads to a substantial increase in signal intensity for both phospholipids (B1166683) (at least 5.8-fold) and neutral lipids (2.0-fold) compared to using bare NAPA. nih.gov A major advantage of this approach is the reduction of the laser power required for desorption/ionization by approximately 35%. nih.govacs.org This lower energy requirement enables higher spatial resolution imaging, with ion images generated at 10 μm resolution from rat retinal tissue. nih.govacs.org While the use of zeolites as a MALDI substrate has been explored, specific studies detailing their combined use with CHCA are less prevalent in the reviewed literature.

Table 2: Performance Enhancement with CHCA on Silicon Nanopost Arrays (NAPA)

| Analyte Class | Enhancement | Details | Reference(s) |

| Phospholipids | ≥ 5.8-fold signal increase | Compared to bare NAPA | nih.gov |

| Neutral Lipids | 2.0-fold signal increase | Compared to bare NAPA | nih.gov |

| General Lipids | ~35% reduction in required laser power | Enables higher spatial resolution (10 µm) | nih.govacs.org |

Comparative Performance Evaluations with Conventional and Novel Matrices

The performance of CHCA is often benchmarked against other matrices, leading to a deeper understanding of its strengths and weaknesses. A significant comparator has been the rationally designed matrix 4-chloro-α-cyanocinnamic acid (Cl-CCA) . nih.govnih.govacs.org

Multiple studies have concluded that Cl-CCA is superior to CHCA in several aspects. nih.govacs.org For tryptic digests of standard proteins, Cl-CCA provides a higher number of identified peptides, better sequence coverage, and improved reproducibility, particularly at low femtomole levels. acs.org For instance, with a 1 fmol bovine serum albumin (BSA) digest, Cl-CCA yielded a sequence coverage of 48% compared to just 4% with CHCA. nih.gov This enhanced performance is partly attributed to a reduced bias against arginine-containing peptides and improved detection of acidic and neutral peptides. nih.govacs.org Cl-CCA also demonstrates a significant improvement in sensitivity for labile analytes like phosphopeptides, with up to a tenfold increase observed. nih.gov

More recently, novel CHCA derivatives have been synthesized and evaluated. For example, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) and other derivatives have shown promise for lipid analysis, in some cases exhibiting better signal-to-noise ratios and more uniform response compared to CHCA. mdpi.com

Table 3: Comparative Performance of CHCA and Cl-CCA for BSA Tryptic Digest

| Matrix | Sample Amount | Sequence Coverage | Reference(s) |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | 1 fmol | 4% | nih.gov |

| 4-chloro-α-cyanocinnamic acid (Cl-CCA) | 1 fmol | 48% | nih.gov |

Methodological Refinements in MALDI-MS Applications

Continuous efforts are made to refine methodologies using CHCA to boost performance and overcome its inherent limitations.

Optimization of Sample Preparation for Improved Sensitivity and Reproducibility

Sample preparation is a critical factor influencing the quality of MALDI-MS data. nih.gov General protocols like the dried-droplet method, where the sample and a saturated CHCA solution are mixed and allowed to co-crystallize on the target plate, are widely used. proteochem.comucsb.edu

The addition of co-matrices or additives to the CHCA solution can significantly improve results. For instance, adding fructose (B13574) to the CHCA matrix has been shown to enhance the analysis of peptides and DNA. nih.govresearchgate.net A 1:1 mixture of CHCA and fructose creates a matrix that improves sample homogeneity and durability, leading to the formation of [M+H]+ ions with low internal energies and a high abundance of sequence-informative fragment ions. nih.gov

Another effective strategy is the incorporation of ammonium (B1175870) salts. The use of ammonium monobasic phosphate (B84403) or ammonium dibasic citrate (B86180) as additives in the CHCA matrix solution has been demonstrated to increase the peptide signal-to-noise ratio, particularly for low-concentration samples. nih.gov For proteomics applications, an affinity-based sample preparation protocol has been developed that integrates sample purification with CHCA crystallization on pre-structured supports, simplifying the analysis of crude peptide mixtures. nih.gov

Strategies for Minimizing Matrix Adduct and Cluster Ion Formation

A significant drawback of CHCA is the formation of matrix-related ions (adducts and clusters) in the low mass range (typically below 1200 m/z), which can interfere with the detection of low-mass analytes. nih.govnih.gov

A highly effective method to combat this issue is the addition of ammonium salts to the matrix solution or as a post-crystallization wash. nih.govnih.govresearchgate.net Adding ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix solution significantly reduces the formation of these interfering adducts. nih.gov The mechanism is thought to involve the dissociation of matrix adducts upon the addition of the salt. nih.gov Combining the addition of ammonium salts to the matrix with a post-crystallization wash using an ammonium buffer can lead to a substantial 3- to 5-fold improvement in the sensitivity of MALDI-MS detection. nih.gov Optimizing the concentration of these additives is key; for example, 6 mM ammonium phosphate has been identified as an optimal concentration for reducing adduct formation and maximizing peptide signals. spectroscopyonline.com

Influence of Matrix Environment Conditions on Ionization Efficiency

The effectiveness of α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is not intrinsic to the compound alone; it is significantly modulated by the surrounding chemical and physical environment. wikipedia.orgavantorsciences.comscientificlabs.com The conditions under which the matrix-analyte co-crystals are formed play a pivotal role in the efficiency of the desorption and ionization process. Factors such as pH, temperature, and the presence of additives or co-matrices can dramatically influence spectral quality, signal intensity, and the suppression of unwanted matrix-related signals.

The ionization efficiency is paramount for achieving high sensitivity, which is crucial for detecting low-concentration samples. nih.govebi.ac.uk The matrix environment must be optimized to promote the generation of analyte ions while minimizing the formation of matrix clusters and adducts that can interfere with data interpretation, particularly in the low-mass range. nih.govmdpi.comresearchgate.net

Influence of pH

Effect of Temperature

Temperature is another critical parameter influencing the performance of the CHCA matrix. The thermal stability of the matrix itself is a key consideration. science.gov While CHCA is generally stable, high temperatures can affect the integrity of the co-crystallized sample. More directly, the temperature at which sample preparation and analysis are conducted can impact protein conformation and enzymatic hydrolysis, thereby affecting the final peptide mixture presented for analysis. researchgate.net For instance, the hydrolysis of β-lactoglobulin at different temperatures (25°C, 37.5°C, and 50°C) resulted in different peptide evolution patterns over time. researchgate.net Nonspecific, chymotrypsin-like cleavage was observed more frequently at higher temperatures (50°C). researchgate.net This demonstrates that the thermal environment of the sample preparation directly impacts the analytical outcome of the MALDI-MS analysis using a CHCA matrix.

Additives and Co-Matrices

To enhance ionization efficiency and suppress undesirable matrix-related ions, various additives and co-matrices are often employed with CHCA. Matrix clusters and their metal ion adducts (typically sodium and potassium) can be dominant in the low-mass range (m/z 700-1200), obscuring the signals from peptides of interest, especially at low concentrations. nih.govmdpi.com The addition of specific chemical reagents to the matrix solution is a common strategy to mitigate these interferences.

Research has shown that adding ammonium salts can significantly improve spectral quality. The use of ammonium monobasic phosphate or ammonium dibasic citrate has been proven to reduce the formation of α-CHCA adducts. nih.govebi.ac.uk This reduction in matrix-related signals leads to a corresponding increase in peptide signal intensity and a better signal-to-noise ratio, enhancing detection sensitivity for samples at femtomole and even attomole levels. nih.gov Other additives, such as serine, have also been reported to help eliminate interfering alkali-metal adducted peaks. conicet.gov.ar

The table below summarizes the effect of common additives used with the α-CHCA matrix.

| Additive/Co-Matrix | Observed Effect on Ionization Efficiency | Key Findings | Reference(s) |

| Ammonium Monobasic Phosphate | Reduces matrix adducts; increases peptide signal-to-noise ratio. | Can be used in a wider concentration range than ammonium citrate. Particularly effective for low-level peptide detection. | nih.gov |

| Ammonium Dibasic Citrate | Reduces formation of α-CHCA adducts; increases peptide signal-to-noise ratio. | Effective in improving sensitivity, especially when reduced matrix concentrations are also used. | nih.govconicet.gov.ar |

| Aniline | Forms an ionic liquid matrix (ILM) with improved signal-to-noise ratio. | Facilitates protein identification by peptide mass fingerprinting with higher scores and increased sequence coverage compared to CHCA alone. Reduces chemical noise and matrix-cluster formation. | researchgate.net |

| nor-Harmane | Forms a liquid crystalline matrix. | Useful for soft ionization, which is beneficial for labile molecules like sulfated lipids. | nih.gov |

| 2,5-Dihydroxybenzoic acid (DHB) | Used as a co-matrix mixture with α-CHCA. | The mixture provides better resolution (sharper peaks) and enables more accurate mass determination through the generation of intense, multiply charged ions. | nih.gov |

Ionic Liquid Matrices (ILMs)

A significant advancement in modifying the matrix environment involves the use of ionic liquid matrices (ILMs). An ILM is formed by combining a standard matrix like CHCA with a specific organic base, such as aniline. researchgate.net The resulting aniline/α-cyano-4-hydroxycinnamic acid ILM has been shown to be a highly versatile matrix for a wide range of analytes including peptides, proteins, and lipids. researchgate.net This ILM provides mass spectra with similar or improved signal-to-noise ratios compared to crystalline CHCA and reduces the formation of matrix clusters. researchgate.net The improved homogeneity of the matrix-analyte mixture in a liquid state is believed to contribute to enhanced shot-to-shot reproducibility. researchgate.net

Investigations into Biological Activities and Biochemical Mechanisms

Monocarboxylate Transporter (MCT) Inhibition Studies

Alpha-Cyano-4-hydroxycinnamic acid is a well-established inhibitor of monocarboxylate transporters, a family of proteins responsible for the transport of key metabolites like lactate (B86563) and pyruvate (B1213749) across cell membranes. nih.govmedchemexpress.com This inhibitory action forms the basis for many of its observed biological effects.

Inhibitory Selectivity and Potency against MCT Isoforms (e.g., MCT1)

This compound is considered a classical, non-specific inhibitor of MCTs, demonstrating activity against several isoforms. nih.govnih.gov However, it exhibits a degree of selectivity, with a reported 10-fold higher selectivity for MCT1 compared to other MCTs. selleckchem.comselleckchem.com This compound is also known to inhibit MCT2 and MCT4, although the concentrations required for MCT4 inhibition are significantly higher, with Ki values being 5-10 times greater than for MCT1. selleckchem.com Notably, transport by MCT3 appears to be insensitive to this inhibitor. selleckchem.com The inhibitory constant (Ki) for its effect on the mitochondrial pyruvate transporter has been reported to be 6.3 μM. medchemexpress.com In rat heart mitochondria, the IC50 value for blocking pyruvate transport is 1.5 μM. targetmol.comcaymanchem.com

Table 1: Inhibitory Profile of this compound against MCT Isoforms

| MCT Isoform | Inhibitory Effect | Potency/Selectivity Notes |

|---|---|---|

| MCT1 | Inhibited | 10-fold more selective for MCT1 compared to other MCTs. selleckchem.comselleckchem.com |

| MCT2 | Inhibited | Inhibited by α-CHCA. selleckchem.com |

| MCT3 | Insensitive | Transport not affected by α-CHCA. selleckchem.com |

| MCT4 | Inhibited | Requires 5-10 times higher concentrations for inhibition compared to MCT1. selleckchem.com |

| Mitochondrial Pyruvate Transporter | Inhibited | Ki of 6.3 μM. medchemexpress.com |

Impact on Pyruvate and Lactate Transport Dynamics

The primary mechanism of α-CHCA's action is the significant inhibition of pyruvate and lactate transport across cellular and mitochondrial membranes. medchemexpress.comnih.gov This is achieved through its function as a non-competitive inhibitor of MCTs. medchemexpress.com Studies have demonstrated that α-CHCA effectively blocks lactate efflux from cells, a critical process in highly glycolytic cells like cancer cells. nih.gov In rat liver mitochondria and human erythrocytes, it has been shown to greatly inhibit the transport of pyruvate. nih.gov In erythrocytes, lactate uptake is also inhibited. nih.gov This specific inhibition of monocarboxylate transport is crucial for maintaining intracellular pH and metabolic homeostasis. nih.gov

Modulation of Glycolytic Metabolism and Metabolic Reprogramming

By inhibiting the transport of pyruvate and lactate, α-CHCA directly influences cellular metabolism, particularly glycolysis. In cancer cells, which often rely on high rates of glycolysis even in the presence of oxygen (the Warburg effect), the buildup of lactate due to inhibited transport can be cytotoxic. nih.gov Research has shown that treatment with α-CHCA can lead to a significant reduction in glucose consumption and lactate production in certain cell lines. tandfonline.com This disruption of the normal glycolytic pathway can lead to metabolic reprogramming as the cell attempts to adapt to the altered metabolic landscape. The inhibition of MCTs by compounds like α-CHCA is a therapeutic strategy aimed at exploiting the metabolic vulnerabilities of cancer cells. nih.gov

Effects on Cellular Oxygen Uptake Pathways

The inhibition of pyruvate transport into the mitochondria by α-CHCA has a direct impact on cellular respiration. Pyruvate is a critical fuel for the mitochondrial tricarboxylic acid (TCA) cycle, which is a key component of aerobic respiration. Research has shown that at a concentration of 100 μM, α-CHCA can rapidly and almost completely inhibit oxygen uptake by rat heart mitochondria when they are oxidizing pyruvate. medchemexpress.com This inhibition can be observed at concentrations as low as 1 μM, although it may take longer to manifest at such low levels. medchemexpress.com

Anti-Tumorigenic and Anti-Proliferative Research

The metabolic disruptions caused by α-CHCA, particularly its inhibition of MCTs, have led to investigations into its potential as an anti-cancer agent.

Inhibition of Cancer Cell Proliferation and Viability in Vitro

Numerous in vitro studies have demonstrated the anti-proliferative and cytotoxic effects of α-CHCA on various cancer cell lines. Treatment of breast cancer cells (MCF-7, T47D, and MDA-231) with α-CHCA resulted in a dose- and time-dependent decrease in cell proliferation and viability. plos.orglibis.be For instance, at concentrations of 200 µM, 150 µM, and 50 µM, a significant suppressive effect was observed in MCF-7, T47D, and MDA-231 cells, respectively. nih.gov Notably, these effects were minimal on non-tumoral cells, suggesting a selective anti-cancer activity. plos.orglibis.be The anti-proliferative effects of α-CHCA are linked to its ability to inhibit lactate transport. plos.org In glioma cells, the effectiveness of α-CHCA appears to be dependent on the expression of MCTs at the cell membrane. selleckchem.comtargetmol.com For example, U251 glioma cells, which have higher levels of MCT1, are more sensitive to α-CHCA than SW1088 cells. selleckchem.com In sensitive cells like U251, α-CHCA can induce cell death (cytotoxic effect), whereas in less sensitive cells, it may only inhibit proliferation (cytostatic effect). selleckchem.com Studies on the 4T1 murine breast cancer model also showed that α-CHCA inhibited cell growth and L-lactate uptake. nih.govnih.gov

Table 2: In Vitro Anti-Proliferative Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| MCF-7 | Breast Cancer | Dose- and time-dependent decrease in proliferation and viability. nih.govplos.orglibis.be |

| T47D | Breast Cancer | Dose- and time-dependent decrease in proliferation and viability. nih.govplos.orglibis.be |

| MDA-231 | Breast Cancer | Dose- and time-dependent decrease in proliferation and viability. nih.govplos.orglibis.be |

| U251 | Glioma | Inhibition of cell proliferation and induction of cell death (cytotoxic effect). selleckchem.com |

| SW1088 | Glioma | Inhibition of cell proliferation (cytostatic effect). selleckchem.com |

| 4T1 | Murine Breast Cancer | Inhibition of cell growth and L-lactate uptake. nih.govnih.gov |

Induction of Apoptosis and Associated Cellular Death Mechanisms

This compound (α-CHCA) and its derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. Studies on a related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), demonstrated a dose- and time-dependent decrease in cell proliferation and viability in breast cancer cells, including MCF-7, T47D, and MDA-231 lines. nih.govnih.govplos.org This induction of apoptosis was observed with minimal effects on non-tumoral cells, suggesting a selective anticancer activity. nih.govnih.govplos.org

The mechanism underlying this apoptotic induction involves key regulatory proteins. Research has shown that treatment with ACCA leads to an upregulation of the pro-apoptotic protein Bax and a significant decrease in the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a well-established trigger for apoptosis, as Bax translocates to the mitochondria and facilitates the release of cytochrome C, a critical step in the apoptotic cascade. nih.gov Notably, the ability of ACCA to suppress cancer cell growth is independent of the tumor suppressor p53, as it is effective in cells with defective or absent p53 genes. nih.govnih.gov Other studies have noted that α-CHCA can induce necrosis in cancers like glioblastoma and prostate tumors by inhibiting monocarboxylate transporters (MCTs), which leads to increased intracellular lactic acid. nih.govplos.org

Table 1: Effects of ACCA on Apoptotic Proteins in Breast Cancer Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer Cells | alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Increased Bax protein levels. | nih.govnih.gov |

| Breast Cancer Cells | alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Decreased Bcl-2 protein levels. | nih.gov |

| Breast Cancer Cells | alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Apoptosis induction is p53-independent. | nih.govnih.gov |

Effects on Tumor Growth in Preclinical Animal Models

The anti-tumor effects of α-CHCA and its analogs have been validated in preclinical animal models. In a study using MDA-231 human breast cancer cells, in vivo tumor growth was dramatically affected by treatment with alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA). nih.govnih.govplos.org This compound also significantly inhibited the migration and invasion of these aggressive breast cancer cells in vitro, with a concentration of 200 µM causing up to an 85-90% reduction in these activities. plos.org

However, the efficacy can vary depending on the specific compound and cancer model. In a murine 4T1 tumor model of triple-negative breast cancer, treatment with α-CHCA itself had no significant effect on tumor volume, weight, or intra-tumor lactate concentration. nih.gov In contrast, a specific MCT1 inhibitor, AZD3965, did decrease tumor volume and the proliferation biomarker Ki67 in the same model, although it did not affect the final tumor weight. nih.gov Another study using a chick embryo model of hyperglycemia demonstrated that a derivative of α-CHCA, compound 5f ((R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide), effectively attenuated hyperglycemia-induced neural tube defects and death rate, and improved the body weight and morphology of the embryos. nih.govresearchgate.net This highlights the potential of α-CHCA scaffolds in developing therapeutic agents for various pathological conditions. nih.gov

Table 2: Summary of α-CHCA and Derivatives in Preclinical Models

| Compound | Animal Model | Cancer/Condition | Key Outcomes | Reference |

|---|---|---|---|---|

| alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | In vivo (MDA-231 cells) | Breast Cancer | Dramatically affected tumor growth. | nih.govplos.org |

| This compound (CHC) | Murine 4T1 tumor model | Triple-Negative Breast Cancer | No effect on tumor volume or weight. | nih.gov |

| (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (5f ) | Chick embryo model | Hyperglycemia | Attenuated neural tube defects, improved body weight and morphology. | nih.govresearchgate.netscispace.com |

Modulation of the Tumor Microenvironment

A key mechanism of action for α-CHCA is its ability to modulate the tumor microenvironment, primarily by inhibiting monocarboxylate transporters (MCTs). plos.org Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the "Warburg effect"), leading to high production and efflux of lactate. nih.gov This lactate efflux is mediated by MCTs, and its accumulation in the extracellular space contributes to an acidic and immunosuppressive tumor microenvironment. plos.org

By inhibiting MCTs, α-CHCA blocks lactate efflux, which can increase intracellular lactic acid and induce cell death. plos.org This inhibition also affects the metabolic state of the tumor. For instance, in the 4T1 breast tumor model, the specific MCT1 inhibitor AZD3965 was shown to increase intra-tumor lactate concentrations. nih.gov While α-CHCA itself did not alter lactate levels in that particular study, its role as an MCT inhibitor is well-documented and is a primary focus for its use in cancer therapy. nih.govutmb.edu Furthermore, α-CHCA-coated liposomes have been reported to reduce oxidative stress and increase uptake by targeting MCTs in cancer cells. researchgate.net

Exploration of Synergistic Effects with Co-Administered Agents

The therapeutic potential of α-CHCA can be enhanced through combination therapy. A study exploring treatments for glioblastoma (GBM) investigated the synergistic effects of combining α-CHCA with cetuximab, a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). nih.gov The rationale is that these two agents act on different cancer hallmarks, potentially leading to an additive or synergistic anti-tumor effect. nih.gov

Specific Enzyme Inhibition Investigations

Aldose Reductase Inhibition and Therapeutic Potential

The α-CHCA scaffold has served as a basis for developing potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.govresearchgate.netscispace.com The polyol pathway, in which ALR2 converts glucose to sorbitol, is activated during hyperglycemia and contributes to conditions like neuropathy, retinopathy, and cataracts. scispace.comnih.gov Therefore, ALR2 inhibitors are of significant therapeutic interest. nih.gov

A library of novel multifunctional ALR2 inhibitors was developed based on the α-CHCA structure, with all compounds showing good to excellent inhibition (IC50 values ranging from 72–405 nM). nih.govresearchgate.net The most active inhibitor, compound 5f ((R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide), had an IC50 of 72.7 ± 1.6 nM and also exhibited antioxidant properties. nih.govresearchgate.net This compound showed high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). nih.govresearchgate.net In a chick embryo model of hyperglycemia, compound 5f reduced ALR2 activity, sorbitol accumulation, and the generation of reactive oxygen species (ROS), suggesting its potential as an agent to treat diabetic complications. nih.govresearchgate.netscispace.com

Table 3: Aldose Reductase (ALR2) Inhibition by α-CHCA Derivatives

| Compound | Target Enzyme | IC50 Value | Additional Properties | Reference |

|---|---|---|---|---|

| Library of α-CHCA derivatives | Aldose Reductase (ALR2) | 72-405 nM | Multifunctional inhibitors | nih.govresearchgate.net |

| Compound 5f | Aldose Reductase (ALR2) | 72.7 ± 1.6 nM | Best antioxidant, high selectivity over ALR1 | nih.govresearchgate.net |

Modulation of Tyrosinase Activity

This compound has been identified as an inhibitor of tyrosinase, a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) production. researchgate.netelsevierpure.commdpi.com Overproduction of melanin can lead to dermatological issues, making tyrosinase inhibitors valuable in cosmetics and medicine. mdpi.com

Studies on mushroom tyrosinase revealed that α-CHCA inhibits both the monophenolase and diphenolase activities of the enzyme. researchgate.netelsevierpure.com For the monophenolase activity, which involves the hydroxylation of L-tyrosine, α-CHCA significantly lengthened the lag phase and reduced the steady-state activity. researchgate.netelsevierpure.com At a concentration of 80μM, the lag time increased from 20 seconds to 150 seconds, and the enzyme lost about 75% of its steady-state activity, with an estimated IC50 value of 48 μM. researchgate.netelsevierpure.com The inhibition of the diphenolase activity (the oxidation of L-DOPA) was also dose-dependent, with an estimated IC50 value of 2.17 mM. researchgate.netelsevierpure.com Kinetic analysis showed that the inhibition of diphenolase activity is reversible and competitive, with an inhibition constant (KI) of 1.24 mM. researchgate.netelsevierpure.com This indicates that α-CHCA competes with the substrate for binding to the enzyme's active site. researchgate.net

Table 4: Inhibition of Mushroom Tyrosinase by α-Cyano-4-hydroxycinnamic acid

| Tyrosinase Activity | IC50 Value | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Monophenolase | 48 µM | - | Lengthened lag phase, decreased steady-state activity. | researchgate.netelsevierpure.com |

| Diphenolase | 2.17 mM | Reversible, Competitive | Inhibition constant (KI) of 1.24 mM. | researchgate.netelsevierpure.com |

Research on Organ-Specific Biological Effects

Investigations into this compound (α-CHCA) have uncovered its targeted influence on the biological functions of vital organs, particularly the kidneys and lungs. These studies highlight the compound's potential to interact with and modify pathways involved in organ development and disease progression.

Mechanisms of Renal Fibrosis Alleviation

This compound has been identified as a compound that can alleviate renal fibrosis, a common pathway in chronic kidney disease (CKD) leading to the loss of kidney function. The primary mechanism identified is its role as a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), which is found to be upregulated in CKD. tandfonline.com By binding to and inhibiting MCT1, α-CHCA disrupts lactic acid and glucose metabolism within kidney cells. tandfonline.com

In experimental models using mice with unilateral ureteral obstruction (UUO), a common method for inducing kidney fibrosis, treatment with α-CHCA led to a significant reduction in renal tubulointerstitial fibrosis. tandfonline.com This was evidenced by a decrease in collagen deposition. tandfonline.com The therapeutic effects are linked to the downregulation of key pro-fibrotic and extracellular matrix (ECM) proteins. tandfonline.com Specifically, α-CHCA treatment has been shown to inhibit the production of fibronectin (FN1), collagen I, and collagen III. tandfonline.com

Furthermore, α-CHCA administration suppresses the expression of transforming growth factor-beta 1 (TGF-β1), a central mediator in the fibrotic process. tandfonline.com In vitro studies on mouse proximal tubular cells (mPTCs) treated with TGF-β1 confirmed that α-CHCA pretreatment prevents the cells from switching to a secretory phenotype, thereby inhibiting the production of ECM components like FN1 and collagen I. tandfonline.com These findings collectively demonstrate that α-CHCA mitigates renal fibrosis by inhibiting MCT1, which in turn suppresses inflammation and the accumulation of extracellular matrix proteins. tandfonline.com

Table 1: Effects of α-CHCA on Renal Fibrosis Markers

| Marker | Effect of α-CHCA Treatment | Significance |

|---|---|---|

| MCT1 | Inhibited | Primary target; disrupts altered cellular metabolism in CKD. tandfonline.com |

| Fibronectin (FN1) | Downregulated (protein and mRNA) | Reduces extracellular matrix deposition. tandfonline.com |

| Collagen I | Downregulated (protein and mRNA) | Alleviates tissue scarring and fibrosis. tandfonline.com |

| Collagen III | Downregulated (mRNA) | Contributes to the reduction of fibrotic tissue. tandfonline.com |

| TGF-β1 | Downregulated (protein and mRNA) | Inhibits a key signaling pathway for fibrosis. tandfonline.com |

| α-SMA | Downregulated (mRNA) | Indicates inhibition of myofibroblast activation. tandfonline.com |

Disruption of Lung Branching Morphogenesis

Branching morphogenesis is a fundamental process in the development of the lung's complex airway network. nih.govmdpi.com Research has shown that α-CHCA, through its function as an inhibitor of monocarboxylate transporters (MCTs), can significantly disrupt this intricate process. medchemexpress.com

Table 2: Inhibitory Effects of α-CHCA on Lung Branching Morphogenesis

| α-CHCA Concentration | Observed Effect | Reference |

|---|---|---|

| 0.5 mM | Significant inhibitory effect on branching morphogenesis | medchemexpress.com |

| 1 mM | Significant inhibitory effect, decreased epithelial perimeter and area | medchemexpress.com |

Exploration of Antioxidant Properties and Reactive Oxygen Species Modulation

This compound belongs to the hydroxycinnamic acids (HCAs) family, a group of phytochemicals recognized for their significant antioxidant properties. core.ac.uknih.gov The antioxidant capabilities of HCAs are linked to their chemical structure, which enables them to act as potent modulators of oxidative stress. core.ac.uk These compounds can increase the resistance of low-density lipoprotein (LDL) to peroxidation, chelate transition metals that catalyze oxidative reactions, and scavenge a variety of reactive oxygen species (ROS). core.ac.uk

Research into derivatives of α-CHCA has confirmed its potential as an effective antioxidant. One study focusing on a modified form of the compound, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, found it to be a highly effective antioxidant in a chick embryo model of hyperglycemia. nih.gov In this model, the derivative significantly reduced the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This demonstrates the capacity of the α-CHCA scaffold to mitigate oxidative stress induced by high glucose levels. nih.gov The ability of HCAs to inhibit glucose oxidation has also been noted, suggesting a complex interplay between their metabolic and antioxidant functions. core.ac.uk

Table 3: Antioxidant Activities Associated with the α-CHCA Scaffold

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| ROS Scavenging | Directly neutralizes reactive oxygen species. core.ac.uk | core.ac.uk |

| Metal Chelation | Binds transition metal ions, preventing the generation of hydroxyl radicals. core.ac.uk | core.ac.uk |

| Lipid Peroxidation Inhibition | Reduces levels of malondialdehyde (MDA), protecting cell membranes from oxidative damage. nih.gov | nih.gov |

| Enzyme Inhibition | Can inhibit enzymes involved in oxidative stress pathways. core.ac.uk | core.ac.uk |

Advanced Spectroscopic and Computational Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and interactions of CHCA.

Raman spectroscopy is instrumental in characterizing the three-dimensional structure of α-Cyano-4-hydroxycinnamic acid. nih.govnih.gov Studies have successfully used this technique to differentiate between positional isomers and to elucidate the specific molecular interactions that define the compound's solid-state conformation. nih.gov By analyzing shifts in Raman spectra, researchers can identify key structural features, including the dimerization of carboxylic moieties, ring-to-ring π-stacking interactions, and the nature of hydrogen bonding between the cyano (–CN) and hydroxyl (–OH) groups. nih.govnih.gov

The data obtained from Raman analysis for CHCA reveals a three-dimensional structure that is consistent with its published X-ray crystallographic structure. nih.gov This validation underscores the power of Raman spectroscopy as a standalone tool for detailed structural analysis. Key vibrational modes observed in the Raman spectrum of CHCA provide insight into its molecular arrangement. For instance, the CN stretching mode appears in the 2200–2280 cm⁻¹ region, with its exact position being sensitive to the local environment and hydrogen bonding. nih.gov In a neutral pH solution, the CN stretch for CHCA is observed at 2238 cm⁻¹, while in a highly basic solution (pH 14), it shifts to 2219 cm⁻¹. nih.gov

Selected Raman Spectral Assignments for α-Cyano-4-hydroxycinnamic acid

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Interaction/Assignment |

|---|---|---|

| CN Stretch | 2238 (at pH 7) | Indicates CN-ring OH interaction. nih.gov |

| Ring 9a Mode | ~1566 (solid) | Associated with π-stacking interactions. nih.gov |

| –COOH Stretch | ~1617 | Indicates intact carboxylic acid groups, often involved in dimerization. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for the chemical characterization of CHCA, particularly in studying its adsorption and interaction with surfaces. scispace.com Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy has been employed to study self-assembled thin films of CHCA on nanocrystalline titanium dioxide (TiO2) surfaces. scispace.com

These studies reveal that CHCA adsorbs onto the TiO2 surface in a carboxylate form. This is evidenced by the disappearance of the characteristic O-H bands of the carboxylic acid group and the simultaneous appearance of a strong band around 1390 cm⁻¹, which is assigned to the symmetric stretching vibration of the carboxylate group (ν(COO⁻)). scispace.com The persistence of the cyano group's stretching vibration (ν(C≡N)) at different temperatures further confirms its stability during adsorption. scispace.com

Key FTIR Spectral Data for α-Cyano-4-hydroxycinnamic acid on TiO₂

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| ν(COO⁻) | ~1390 | Strong appearance indicates adsorption via the carboxylate group. scispace.com |

| ν(C≡N) | Remains conspicuous with increasing temperature | Indicates the stability of the cyano group upon adsorption. scispace.com |

| Out-of-plane benzene (B151609) ring modes | Absent | Suggests a vertical orientation of the molecule on the surface. scispace.com |

Surface-Enhanced Raman Scattering (SERS) provides enhanced sensitivity for studying molecules adsorbed on metal surfaces, making it suitable for analyzing the adsorption geometry of CHCA. While detailed SERS studies are specific, principles from related surface spectroscopy can be applied. For instance, the orientation of aromatic adsorbates can be inferred from the presence or absence of certain vibrational modes. scispace.com

In spectroscopic analyses of CHCA on surfaces, the observation of the C-H stretching vibration (ν(CH)) at approximately 3070 cm⁻¹ in surface-enhanced spectra is indicative of a vertical or near-vertical orientation of the aromatic ring relative to the surface. scispace.com Conversely, the absence of out-of-plane bending modes in DRIFT spectra also suggests a more vertical alignment on the substrate. scispace.com This information is crucial for understanding how CHCA molecules arrange themselves when forming a matrix for MALDI or when anchored to semiconductor surfaces in dye-sensitized solar cells. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive determination of the molecular structure of CHCA in solution. chemicalbook.comresearchgate.net ¹H NMR (Proton NMR) spectra provide precise information about the chemical environment of the hydrogen atoms in the molecule, confirming the connectivity and arrangement of the phenyl ring, the vinylic proton, and the hydroxyl group. chemicalbook.com

Experiments are typically conducted using a deuterated solvent, such as DMSO-d₆. chemicalbook.com The resulting spectrum allows for the unambiguous assignment of each proton based on its chemical shift, multiplicity (singlet, doublet, etc.), and integration. This data confirms the (E)-configuration and the 4-hydroxy substitution pattern on the phenyl ring. chemicalbook.com

¹H NMR Spectroscopic Data for α-Cyano-4-hydroxycinnamic acid

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to -OH) | ~6.9 | Doublet |

| Aromatic Protons (ortho to acrylic group) | ~7.9 | Doublet |

| Vinylic Proton (=CH) | ~8.2 | Singlet |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet |

| Carboxylic Acid Proton (-COOH) | Variable | Broad Singlet |

Note: Data is typical for a spectrum recorded in DMSO-d₆ at 399.65 MHz. chemicalbook.com Chemical shifts can vary slightly based on solvent and concentration.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful theoretical insights that complement experimental spectroscopic data.

Density Functional Theory (DFT) calculations are widely used to support and refine the interpretation of experimental spectroscopic data for CHCA. nih.govdntb.gov.ua By modeling the molecule's electronic structure, DFT can predict vibrational frequencies for both Raman and FTIR spectra with a high degree of accuracy. These theoretical predictions are crucial for making definitive assignments of complex experimental spectra, where bands may overlap or be ambiguous. nih.gov

For example, DFT-based simulations for CHCA have been used to predict the wavenumber for specific ring vibrations. nih.gov A DFT simulation predicted the ring 9a vibrational mode to be at 1631 cm⁻¹, which can be compared to the experimentally observed peak at approximately 1566 cm⁻¹ in the solid state. nih.gov The differences between the calculated and experimental values can themselves provide insight into intermolecular forces, such as π-stacking and hydrogen bonding, that are present in the condensed phase but not in the gas-phase computational model. nih.gov This synergy between theoretical calculations and experimental results allows for a more complete and accurate structural and vibrational analysis of the molecule. nih.govdntb.gov.ua

Molecular Docking and Ligand-Protein Binding Mechanism Investigations

Computational and experimental studies have elucidated the specific interactions between alpha-Cyano-4-hydroxycinnamic acid (CHCA) and various proteins, revealing mechanisms of binding that are crucial for both its biological activity and its function in mass spectrometry. A significant area of this research has focused on its role as a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs). medchemexpress.com CHCA is known to inhibit the mitochondrial pyruvate (B1213749) transporter with a dissociation constant (Ki) of 6.3 μM. medchemexpress.com

Molecular docking simulations, a computational technique used to predict the binding orientation and affinity of a ligand to a protein, have been instrumental in understanding these interactions. These models help to visualize the binding pocket and identify the specific amino acid residues involved in forming stable complexes. The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions.

Furthermore, the inherent affinity of CHCA for certain biomolecules is leveraged in proteomics research. A sample preparation technique for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry utilizes the affinity of microcrystalline CHCA for peptides. nih.govresearchgate.net This method integrates sample purification directly into the preparation workflow, simplifying the analysis of complex peptide mixtures by selectively capturing peptides while washing away contaminants. nih.govresearchgate.net This process relies on the specific, non-covalent binding between the CHCA matrix and the peptide analytes. nih.gov

| Transporter | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| Mitochondrial Pyruvate Transporter | Non-competitive | 6.3 μM | medchemexpress.com |

| Monocarboxylate Transporter 1 (MCT1) | Inhibitor | IC50 = 1.5 μM (in rat heart mitochondria) | caymanchem.com |

Modeling of Laser Desorption Plume Dynamics and Thermodynamics

The process of matrix-assisted laser desorption/ionization (MALDI) is fundamentally governed by the dynamics of the material plume created upon laser irradiation. Computational models have been developed to understand the complex thermodynamic and physical events within this plume. When CHCA is used as a matrix, the laser energy creates a dense plume of desorbed material. nih.gov

Studies employing equilibrium models have shown that this plume is not merely a chaotic ejection of molecules but a space where facile charge transfer occurs, leading to a thermodynamically equilibrated distribution of proton donor and acceptor species. nih.gov This model successfully explains the systematic and predictable increases in the yield of protonated amino acids (like glycine, alanine, and valine) that correlate with their increasing gas-phase basicity. nih.gov The thermodynamic values derived from these equilibrium models are in good agreement with values obtained from separate computational investigations into plausible proton donor species from CHCA. nih.gov

The expansion of the plume itself has been described as a molecular jet-like isentropic expansion, particularly at the beginning of the desorption event when surface temperatures are highest. nih.gov This initial phase results in a large velocity normal to the surface and a narrow angular distribution of the ejected material. nih.gov

| Phenomenon | Description | Key Finding | Reference |

|---|---|---|---|

| Plume State | A dense environment of laser-desorbed material. | Facile charge transfer leads to a thermodynamically equilibrated distribution of species. | nih.gov |

| Analyte Protonation | Proton transfer from matrix species to analyte molecules. | The relative yield of protonated amino acids increases predictably with the analyte's gas-phase basicity. | nih.gov |

| Expansion Dynamics | Initial expansion is a molecular jet-like isentropic process. | Characterized by high velocity and a narrow angular distribution of ejected particles. | nih.gov |

In-Silico Design Principles for Novel Matrix Compounds

The well-established utility of CHCA has made its chemical structure a foundational scaffold for the in-silico and rational design of new matrix compounds with tailored properties. The goal of this research is to develop novel matrices that overcome the limitations of CHCA, such as improving sensitivity for specific classes of molecules or reducing background noise in the low-mass region of the spectrum.

One successful approach involves the creation of ionic liquid matrices (ILMs). nih.gov For instance, CHCA has been combined with the organic base norharmane to create a new ILM. nih.gov This rational design approach resulted in a matrix with improved performance for the analysis of low molecular weight carbohydrates. nih.gov

Another strategy is the synthesis of chemical derivatives. By modifying the core structure of CHCA, researchers can fine-tune its physicochemical properties, such as proton affinity and absorptivity. An example is the synthesis of α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA), a derivative designed for the enhanced analysis of intact proteins. mdpi.com Computational methods are often employed in the design phase of such novel matrices to predict their properties before undertaking their chemical synthesis.

| Matrix Name/Type | Modification Principle | Target Application | Reference |

|---|---|---|---|

| E-α-cyanocinnamic acid.nHo (ILM) | Combination of CHCA with norharmane to form an ionic liquid matrix. | Low molecular weight carbohydrate analysis. | nih.gov |

| α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Synthesis of a chemical derivative of CHCA. | Intact protein analysis. | mdpi.com |

Photochemistry Research and Photoinduced Dynamics

Understanding the photochemistry and photoinduced dynamics of CHCA is critical to unraveling the fundamental mechanisms of MALDI, including the initial energy absorption, ablation, and ionization events. uol.de Advanced spectroscopic techniques, such as sub-picosecond time-resolved fluorescence spectroscopy, have been used to probe these ultrafast processes in real-time. uol.de

Studies on crystals of CHCA derivatives, such as o-cyano-4-hydroxycinnamic acid, provide direct insight into these dynamics. uol.de Upon excitation with UV light, the molecules can undergo photodimerization. uol.de Researchers have been able to identify the distinct emission spectra of both the monomeric and dimeric forms, allowing them to directly observe the reaction dynamics. uol.de The dimerization for o-cyano-4-hydroxycinnamic acid occurs on a timescale of approximately 10 picoseconds and results in a long-lived dimer product that is stable for hours. uol.de In contrast, other cinnamic acid derivatives like sinapinic acid exhibit even faster, sub-picosecond dimerization. uol.de These studies provide a basis for relating the crystal structure of the matrix to its microscopic reaction dynamics upon laser irradiation. uol.de

| Process | Timescale | Observed Species | Product Stability | Reference |

|---|---|---|---|---|

| Photodimerization | ~10 picoseconds | Monomer and Dimer | Long-lived (stable for hours) | uol.de |

Synthesis, Derivatization, and Analog Development

Synthetic Methodologies for alpha-Cyano-4-hydroxycinnamic Acid

The primary and most classical method for synthesizing cinnamic acids and their derivatives, including this compound, is the Knoevenagel condensation . rsc.orgbepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetic acid. rsc.orgbepls.com

Specifically for CHCA, the synthesis typically involves the reaction of p-hydroxybenzaldehyde with cyanoacetic acid . This condensation is often catalyzed by a weak base like an amine. rsc.orgbepls.com Historically, pyridine (B92270) has been a common solvent and catalyst for this reaction. rsc.orgresearchgate.net However, due to the carcinogenic nature of pyridine, alternative, more environmentally friendly methods have been developed. rsc.org These "green" synthetic approaches may utilize aliphatic tertiary amines like triethylamine (B128534) (TEA) in a solvent such as toluene (B28343) or employ catalysts like proline in ethanol. rsc.orgnih.gov The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction yield and the formation of intermediates. rsc.orgnih.gov For instance, the use of an aniline-pyridine catalyst system with cyclohexane (B81311) as a solvent has been reported to achieve high yields of p-hydroxycinnamic acid. researchgate.net

The general scheme for the Knoevenagel condensation to produce CHCA is as follows:

p-hydroxybenzaldehyde + Cyanoacetic acid → this compound + H₂O

This reaction provides a direct route to the CHCA scaffold, which can then be further modified to create a diverse range of derivatives.

Design and Synthesis of Novel Derivatives and Analogs

The inherent structure of this compound, featuring a phenyl ring, an acrylic acid group, and a cyano group, allows for extensive modification to tailor its properties for specific applications. nih.gov These modifications are central to enhancing its analytical performance and exploring its biological potential.

Structural Modifications for Enhanced Analytical Performance

This compound is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry , particularly for the analysis of peptides and proteins. wikipedia.orgnih.govsigmaaldrich.com Its role is to absorb energy from the laser and facilitate the soft ionization of the analyte molecules. sigmaaldrich.com However, the performance of CHCA as a MALDI matrix can be hindered by the formation of matrix clusters and adducts with alkali metal ions, which can interfere with the detection of low-concentration peptides. nih.govacs.orgresearchgate.net

To address these limitations, researchers have designed and synthesized novel derivatives of CHCA. One notable example is the development of 4-chloro-α-cyanocinnamic acid (ClCCA) . nih.gov In this analog, the hydroxyl group on the phenyl ring of CHCA is replaced by a chlorine atom. nih.gov This modification has been reported to offer superior performance in some MALDI-TOF MS applications, leading to improved sequence coverage and sensitivity for peptide analysis. nih.gov

Another approach to enhance analytical performance involves the addition of certain compounds to the CHCA matrix solution. For instance, the addition of ammonium (B1175870) salts like monoammonium phosphate (B84403) or ammonium dibasic citrate (B86180) has been shown to suppress the formation of matrix clusters and reduce chemical noise in MALDI-TOF mass spectrometry. nih.govnih.gov This leads to improved spectral quality and enhanced sensitivity, especially for low-concentration protein digests. nih.govnih.gov

The development of novel matrix materials also includes the synthesis of polymers incorporating the CHCA structure. For example, poly(ether esters) have been synthesized from the reaction of this compound with Group IVB metallocenes. researchgate.net These polymers can act as their own matrix agent in MALDI MS, eliminating the interfering ion fragment clusters often produced by the free matrix. researchgate.net

Development of Modified Cinnamic Acid Derivatives for Biological Applications

Cinnamic acid and its derivatives have garnered significant interest for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govjocpr.comresearchgate.net The modification of the basic cinnamic acid structure plays a crucial role in enhancing or modulating these biological effects. nih.gov

The structural components of cinnamic acid derivatives, such as the phenyl ring, the alkene double bond, and the carboxylic acid functional group, can all be modified. nih.gov The nature and position of substituents on the phenyl ring are particularly important. For example, the presence of hydroxyl groups, whether free or methoxylated, can differentiate the biological activities of various cinnamic acid analogues. nih.gov

Research has shown that cinnamic acid derivatives can be effective against a variety of cancers, including breast, colon, and lung cancer, often by inducing apoptosis in cancerous cells. nih.govresearchgate.net Furthermore, certain derivatives have demonstrated significant antibacterial activity. nih.govnih.gov For instance, modifications to the alkene group, phenyl ring, and carboxylic acid functional groups have been shown to affect the antibacterial efficacy of the resulting compounds. nih.gov

Synthesis of Silyl-Appended Analogues for Metabolic Pathway Inhibition

A promising area of research involves the synthesis of silyl-appended analogues of this compound for the inhibition of metabolic pathways, particularly in the context of cancer treatment. researchgate.netnih.gov CHCA itself is known to be an inhibitor of monocarboxylate transporters (MCTs), which are involved in the transport of lactate (B86563) and pyruvate (B1213749) across cell membranes. medchemexpress.com MCTs play a crucial role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. researchgate.net

To enhance the inhibitory activity of CHCA, novel silyl (B83357) cyanocinnamic acid derivatives have been synthesized. researchgate.netnih.gov In vitro studies have demonstrated that these silyl-appended derivatives can exhibit enhanced cancer cell proliferation inhibition compared to the parent compound, CHCA. researchgate.netnih.gov These compounds have also shown more potent inhibition of MCT1, a specific monocarboxylate transporter. researchgate.net The synthesis of these analogues represents a targeted approach to developing new anticancer agents that disrupt the metabolic plasticity of tumors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Functionality

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological or chemical activity. For cinnamic acid derivatives, SAR studies provide valuable insights for designing more effective compounds for both analytical and therapeutic purposes. nih.govnih.gov

In the context of MALDI-MS , SAR studies help to elucidate the features of a matrix molecule that are critical for efficient ionization. For example, the antioxidant activity of cinnamic acid derivatives, which is relevant to their function as a MALDI matrix, is influenced by the substituents on the benzene (B151609) nucleus. jocpr.com The vinyl fragment is a key reactive center, and its properties are significantly affected by these substituents. jocpr.com

For biological applications , SAR studies have identified key structural elements required for specific activities. For instance, in the context of anticancer activity in acute myeloid leukemia cells, specific structural features of hydroxycinnamic acid derivatives were found to be critical for their synergistic effects with other compounds. nih.govnih.gov These critical elements include the para-hydroxyl group on the phenolic ring, the carbon-carbon double bond, and a methyl-esterified carboxyl group. nih.govnih.gov Such findings are crucial for the rational design of more potent and selective therapeutic agents. The nature of the substituents incorporated into the cinnamic acid structure has been found to play a significant role in either enhancing or decreasing the biological efficacy of the synthesized derivatives. nih.gov

Applications in Advanced Materials and Nanotechnology

Integration into Drug Delivery Systems

The therapeutic potential of CHCA, particularly as an inhibitor of monocarboxylate transporters (MCTs) crucial in the metabolism of cancer cells, has driven its integration into various nanodelivery systems. researchgate.nettargetmol.comadipogen.com These systems aim to enhance its efficacy, improve bioavailability, and enable targeted delivery to diseased tissues.

Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved biodegradable and biocompatible polymer widely used for creating nanoparticles for drug delivery. nih.gov The encapsulation of therapeutic agents within PLGA nanoparticles can protect the drug from premature degradation, control its release profile, and improve its pharmacokinetic properties. nih.govnih.gov

While specific research detailing the encapsulation of CHCA within PLGA is emerging, the strategy is well-established for similar compounds and for cancer therapy in general. For instance, nanotechnology-based delivery systems have been explored to combine CHCA with other therapeutic agents, like the monoclonal antibody cetuximab, for treating complex diseases such as glioblastoma. nih.gov The encapsulation of CHCA into such nanoparticles was found to increase its individual therapeutic capacity. nih.gov The primary mechanism involves entrapping the drug within the polymeric matrix, often through methods like emulsification-solvent evaporation or nanoprecipitation, relying on hydrophobic interactions and physical encapsulation. nih.gov

| Parameter | Description | Relevance for CHCA Delivery |

|---|---|---|

| Material | Poly(lactic-co-glycolic acid) (PLGA) | Biocompatible and biodegradable polymer approved for human use. nih.gov |

| Encapsulation Mechanism | Physical entrapment, hydrophobic interactions. nih.gov | Protects CHCA from degradation and allows for controlled release. |

| Key Advantages | Improved drug stability, controlled release, potential for surface functionalization for targeting. nih.gov | Enhances therapeutic efficacy and allows for combination therapies. nih.gov |

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are extensively used as drug delivery vehicles due to their biocompatibility and ability to fuse with cell membranes, facilitating drug uptake.

Research has demonstrated the successful formulation of CHCA-coated liposomes. These specialized liposomes have been shown to increase cellular uptake, particularly in cancer cells that overexpress MCTs. researchgate.net By coating the liposome (B1194612) surface with CHCA, the formulation can more effectively target and interact with these transporters. A 2020 study highlighted that CHCA-coated liposomes not only enhanced uptake but also reduced oxidative stress, contributing to a therapeutic effect in cancer cells. researchgate.net This approach leverages the inherent properties of CHCA as both a targeting ligand and a therapeutic agent.

Beyond being a passenger in delivery systems, CHCA itself can act as a vector molecule to guide therapies to specific cellular targets. Its high affinity for monocarboxylate transporters (MCTs), which are often upregulated on the surface of cancer cells to manage their altered metabolism, makes it an ideal targeting ligand. researchgate.netplos.org

A proof-of-concept study established CHCA as a novel vector molecule for targeted cancer therapy. researchgate.net By attaching CHCA to other therapeutic agents or nanocarriers, it can direct them to cancer cells, increasing the local concentration of the drug and minimizing off-target effects. This strategy is part of a broader class of treatments known as Targeted Alpha Therapy, where a targeting molecule is combined with a cytotoxic agent. oranomed.com The specific interaction between CHCA and MCTs provides a clear mechanism for this targeted approach. researchgate.net